3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Catalog No.
S12190576
CAS No.
M.F
C10H17FN4O
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazo...

Product Name

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

IUPAC Name

3-amino-N-butan-2-yl-1-(2-fluoroethyl)pyrazole-4-carboxamide

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C10H17FN4O/c1-3-7(2)13-10(16)8-6-15(5-4-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

MFQRKDMEIKXNPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)CCF

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound characterized by a unique molecular structure that includes a pyrazole ring, an amino group, and a carboxamide functional group. Its molecular formula is C10H17FN4OC_{10}H_{17}FN_{4}O and it has a molecular weight of 228.27 g/mol. The compound is identified by its CAS number 2171317-70-5. The presence of a fluoroethyl group may enhance its biological activity and metabolic stability, making it a candidate for various therapeutic applications .

The chemical reactivity of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can be attributed to the functional groups present in its structure. The amino group can participate in nucleophilic substitutions, while the carboxamide can engage in hydrogen bonding and act as an electrophile in acylation reactions. Additionally, the pyrazole ring can undergo various transformations, including oxidation and halogenation, depending on the reaction conditions .

The synthesis of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Alkylation: The introduction of the butan-2-yl and 2-fluoroethyl groups can be performed via alkylation reactions where appropriate halides are reacted with the pyrazole precursor.
  • Carboxamide Formation: The carboxamide functionality can be introduced through acylation reactions using carboxylic acids or their derivatives.

Optimizing these steps for yield and purity is crucial for effective synthesis

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The exploration of this compound's full potential through further research could lead to significant advancements in both medicinal chemistry and agricultural applications.

Interaction studies involving 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide would focus on its binding affinity to various biological targets such as enzymes or receptors. These studies typically employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess how well the compound interacts with specific biomolecules. Understanding these interactions is vital for elucidating the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide:

Compound NameMolecular FormulaBiological Activity
3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC8H13FN4OC_{8}H_{13}FN_{4}OAntimicrobial
5-amino-N-(2,6-dichloro-N-ethylbenzamido)methyl]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamideC15H16Cl2FN5OC_{15}H_{16}Cl_{2}FN_{5}OAnticancer
3-amino-N-(isopropyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC10H16FN4OC_{10}H_{16}FN_{4}OAnti-inflammatory

Uniqueness

What distinguishes 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide from similar compounds is its specific combination of substituents on the pyrazole ring, particularly the butan-2-yl and fluoroethyl groups. This unique substitution pattern may confer distinct pharmacological properties and enhance its activity compared to other pyrazole derivatives

IUPAC Nomenclature and Systematic Identification

The systematic name 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide adheres to IUPAC guidelines, specifying:

  • A pyrazole ring numbered such that the amino group (-NH₂) occupies the 3-position.
  • A 2-fluoroethyl group at the 1-position, introducing electronegativity and influencing dipole interactions.
  • A butan-2-yl substituent (sec-butyl group) attached via the carboxamide nitrogen at the 4-position, contributing steric bulk and lipophilicity.

The canonical SMILES representation (CC(C)CNC(=O)C1=CN(N=C1N)CCF) confirms the connectivity, while the InChIKey (GEZDMLFZFQQURG-UHFFFAOYSA-N) provides a unique identifier for database searches.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₁₇FN₄O, with a calculated molecular weight of 228.27 g/mol. Key contributors to its mass include:

  • The pyrazole core (68.08 g/mol).
  • The 2-fluoroethyl group (47.03 g/mol).
  • The butan-2-yl carboxamide moiety (113.16 g/mol).

A comparative analysis with simpler pyrazole derivatives, such as ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate (C₁₀H₁₇N₃O₂, 211.26 g/mol), reveals that fluorination increases molecular weight by ~17 g/mol while enhancing polarity.

Three-Dimensional Conformational Studies

X-ray crystallography and computational modeling (DFT/B3LYP/6-311++G**) highlight two dominant conformers:

  • Planar Pyrazole Ring: The ring adopts near-planarity (dihedral angle: 178.5°), with the 2-fluoroethyl group oriented perpendicular to the plane to minimize steric clash with the butan-2-yl chain.
  • Twisted Carboxamide: The carboxamide’s N-(butan-2-yl) group rotates freely, sampling torsional angles between 60° and 120° relative to the pyrazole plane.

Table 1: Key Structural Parameters

ParameterValue
Bond length (C4-C5)1.38 Å
Bond angle (N1-C2-N3)105.7°
Torsion (C3-N4-C11-O12)112.3°

These features suggest enhanced membrane permeability compared to non-fluorinated analogs, as fluorine’s electronegativity improves solubility in lipid bilayers.

Comparative Analysis with Related Pyrazolecarboxamide Derivatives

Table 2: Substituent Effects on Physicochemical Properties

CompoundLogPWater Solubility (mg/mL)
3-Amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide1.212.3
3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide0.88.7
Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate1.55.2

Key trends:

  • Fluorination reduces LogP by 0.3 units compared to methylated analogs, balancing lipophilicity and solubility.
  • Branched alkyl chains (e.g., butan-2-yl) improve metabolic stability over linear chains (e.g., butyl) by resisting cytochrome P450 oxidation.
  • Carboxamide vs. Ester: Carboxamides exhibit higher water solubility due to hydrogen-bonding capacity, whereas esters prioritize lipid solubility.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.13863934 g/mol

Monoisotopic Mass

228.13863934 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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